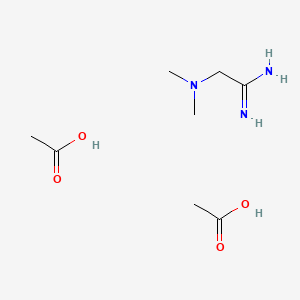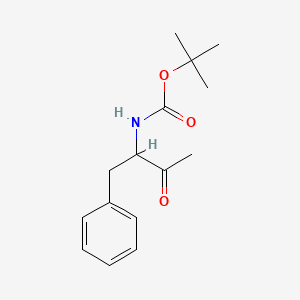
tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a carbamate functional group. It is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate can be achieved through a one-pot amidation of primary nitroalkanes. The process involves the conversion of primary nitroalkanes to carboxylic acids, followed by amidation to form the carbamate. The reaction conditions typically include the use of reagents such as nitromethane and bromonitromethane in enantioselective synthesis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed: The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and pathways.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of various active ingredients .
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound exerts its effects by binding to active sites and modifying the activity of these targets. The pathways involved include enzyme inhibition and protein modification, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl ®-1-oxo-4-phenyl-1-(((S)-1-phenylethyl)amino)butan-2-yl)carbamate
- tert-Butyl (S)-(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate
- tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate is unique due to its specific functional groups and structural configuration. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical reactivity. The presence of the tert-butyl group and the phenyl group contributes to its stability and reactivity in various chemical reactions .
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-11(17)13(10-12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,13H,10H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
DMMVKJGUXXSORJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B13492300.png)
![N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13492301.png)
![8-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B13492309.png)
![1-[5-Bromo-2-(tetrahydrofuran-3-ylmethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13492315.png)

![4-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13492341.png)
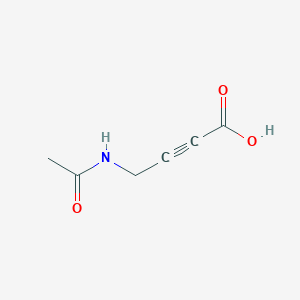
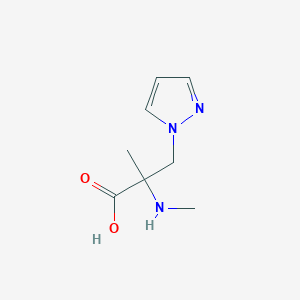

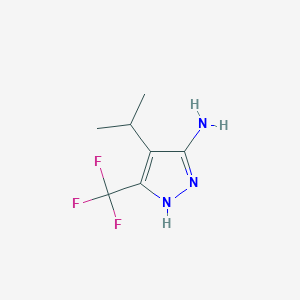
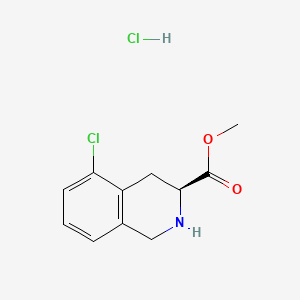
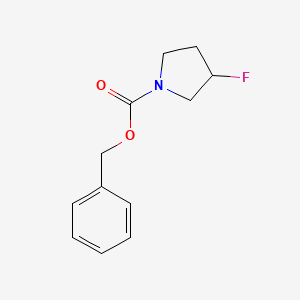
![N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B13492363.png)
